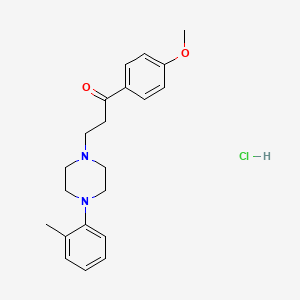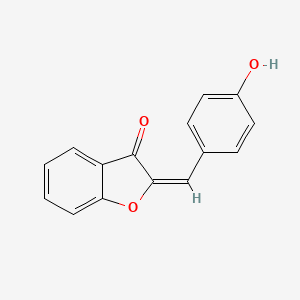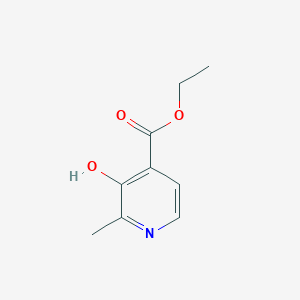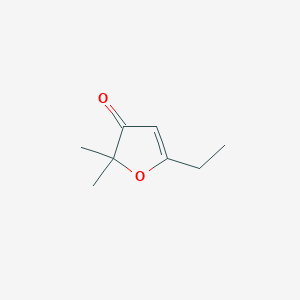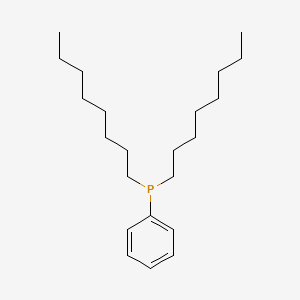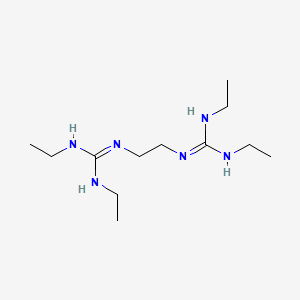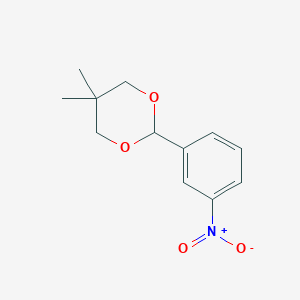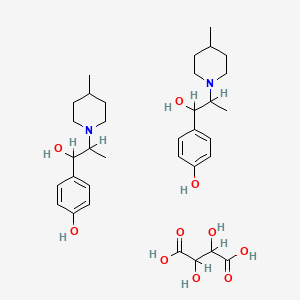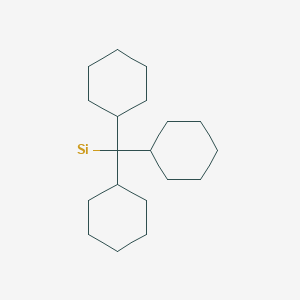
CID 78061552
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 78061552” is a chemical entity registered in the PubChem database
Métodos De Preparación
The synthetic routes and reaction conditions for the preparation of CID 78061552 involve several steps. The preparation methods typically include:
Dissolution of organic amine in a solvent: This step involves dissolving an organic amine in a suitable solvent.
Addition of dianhydride: The dianhydride is added to the solution, followed by stirring and reacting to form the desired compound.
Industrial production methods: Industrial production methods may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
CID 78061552 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as chromic acid or potassium dichromate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Chromic acid, potassium dichromate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
CID 78061552 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: This compound is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of CID 78061552 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can involve inhibition or activation of enzymes, receptors, or other proteins involved in cellular processes .
Comparación Con Compuestos Similares
CID 78061552 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. The comparison can be based on factors such as:
Chemical structure: Similar compounds may have similar core structures but differ in functional groups or substituents.
Reactivity: The reactivity of this compound can be compared with that of similar compounds to understand its unique properties.
Conclusion
This compound is a compound with significant potential in various scientific fields Its unique chemical properties, diverse reactivity, and wide range of applications make it a valuable subject of study
Propiedades
Fórmula molecular |
C19H33Si |
|---|---|
Peso molecular |
289.5 g/mol |
InChI |
InChI=1S/C19H33Si/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2 |
Clave InChI |
RPNHTTDZVIVUGD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(C2CCCCC2)(C3CCCCC3)[Si] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



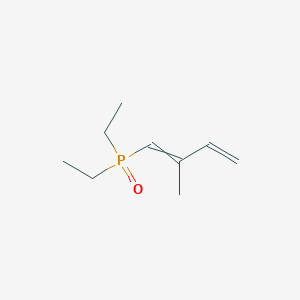

![4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione](/img/structure/B14710472.png)
